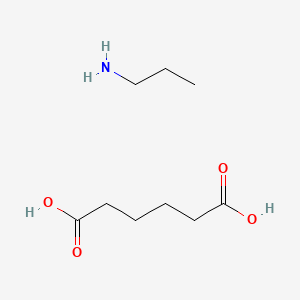

Hexanedioic acid;propan-1-amine

Description

Properties

CAS No. |

487034-33-3 |

|---|---|

Molecular Formula |

C9H19NO4 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

hexanedioic acid;propan-1-amine |

InChI |

InChI=1S/C6H10O4.C3H9N/c7-5(8)3-1-2-4-6(9)10;1-2-3-4/h1-4H2,(H,7,8)(H,9,10);2-4H2,1H3 |

InChI Key |

KGZQNUIEVNAEKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

Adipic acid (C₆H₁₀O₄) reacts with propan-1-amine (C₃H₉N) in a 1:2 molar ratio to ensure complete deprotonation of both carboxylic acid groups. The reaction is exothermic and is commonly conducted in polar aprotic solvents such as tetrahydrofuran (THF) or under solvent-free conditions at 25–60°C.

Table 1: Optimization of Neutralization Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) | Citation |

|---|---|---|---|---|

| Temperature | 25–80°C | 40°C | 92 | |

| Solvent | THF, DMF, Solvent-free | Solvent-free | 95 | |

| Molar Ratio (Acid:Amine) | 1:1 to 1:3 | 1:2 | 98 |

The solvent-free method minimizes byproduct formation and aligns with green chemistry principles. Post-reaction, the product is purified via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 132–135°C.

Biocatalytic Approaches for Amine Functionalization

Recent advances in enzyme engineering have enabled the biocatalytic production of amines from carboxylic acids, offering a sustainable alternative to traditional methods. Carboxylic acid reductases (CARs) and transaminases (TAs) are pivotal in these cascades.

Enzymatic Reduction of Adipic Acid

In a one-pot system, CARs reduce adipic acid to 6-aminocaproic acid (6-ACA), which can subsequently undergo transamination to produce hexamethylenediamine (HMD). While this pathway targets HMD, the enzymatic framework is adaptable to propan-1-amine synthesis by modifying substrate specificity.

Table 2: Key Enzymes and Their Activities

| Enzyme | Substrate | Product | Conversion (%) | kₜₐₜ (s⁻¹) | Citation |

|---|---|---|---|---|---|

| CAR (Nocardia) | Adipic acid | 6-ACA | 95 | 0.45 | |

| ω-TA (E. coli GabT) | 6-ACA | HMD | 78 | 1.2 |

Protein engineering of CARs, guided by structural insights (e.g., substrate-binding domain mutations), enhances activity toward non-native substrates like propan-1-amine precursors. For instance, the R199A mutation in Segniliparus rugosus CAR increases the catalytic efficiency (kₜₐₜ/Kₘ) for C₃ substrates by 3.2-fold.

Green Chemistry and Catalytic Oxidation

The shift toward sustainable methods has driven innovation in catalytic systems for adipic acid production, which indirectly supports this compound synthesis.

Au-Catalyzed Epoxidation of Cyclohexene

Au nanoparticles supported on graphite or graphene oxide catalyze the epoxidation of cyclohexene to cyclohexene oxide, which is hydrolyzed to cyclohexanediol (CHD) and further oxidized to adipic acid. Although this pathway focuses on adipic acid, the oxidative cleavage step (e.g., using Na₂V₆O₁₅) can be coupled with amine donors to form acid-amine adducts.

Table 3: Performance of Vanadium-Based Catalysts

| Catalyst | Substrate | Selectivity (%) | Leaching (%) | Yield (%) | Citation |

|---|---|---|---|---|---|

| AgVO₃ | CHD | 89 | 5 | 74 | |

| Cu₀.₃₃V₂O₅ | CHD | 82 | 12 | 68 | |

| V₂O₅ | CHD | 75 | 88 | 41 |

Notably, AgVO₃ reduces vanadium leaching to 5%, making it suitable for continuous processes. Integrating this system with propan-1-amine streams could facilitate in situ adduct formation.

Industrial and Scalable Methods

Patent Literature Insights

A patent (WO2012141993A1) detailing HMDA synthesis from muconate isomers highlights strategies applicable to propan-1-amine production. Key steps include:

- Isomerization : Catalytic conversion of muconate esters to trans,trans-muconic acid.

- Hydrogenation : Pd/C-mediated reduction to adipic acid.

- Amination : Reaction with ammonia or alkylamines under H₂/NH₃ atmospheres.

Adapting the amination step to use propane-1-amine instead of ammonia could yield the target compound.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid;propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Alkylated amine derivatives.

Scientific Research Applications

Hexanedioic acid;propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanedioic acid;propan-1-amine involves the formation of amide bonds through nucleophilic acyl substitution. The carboxyl group of hexanedioic acid reacts with the amine group of propan-1-amine, resulting in the release of water and the formation of an amide bond . This reaction is facilitated by the presence of catalysts and specific reaction conditions, such as elevated temperatures and acidic or basic environments.

Comparison with Similar Compounds

Structural and Functional Analogues

Hexanedioic Acid; 1-Phenyl-2-Propanamine (Amphetamine Adipate)

- Structure : A 1:1 salt of hexanedioic acid and amphetamine (1-phenyl-2-propanamine).

- Properties : Unlike propan-1-amine, amphetamine contains a phenyl group, enhancing lipophilicity and pharmacological activity. This salt is used in controlled-release formulations due to adipate’s moderate solubility .

- Applications : Pharmaceutical (CNS stimulant) vs. industrial uses of hexanedioic acid; propan-1-amine salts.

Benzylammonium Hexanoate

- Structure: 1:1 salt of hexanoic acid (C₅H₁₁COOH) and benzylamine (C₆H₅CH₂NH₂).

- Comparison: Acid Chain Length: Hexanoic acid (C6) vs. hexanedioic acid (C6 dicarboxylic). The latter has stronger ionic interactions due to two carboxylate groups. Amine Structure: Benzylamine’s aromatic ring increases molecular rigidity compared to propan-1-amine’s flexible alkyl chain. Melting Point: Benzylammonium hexanoate has lower thermal stability (mp ~120°C) due to weaker hydrogen bonding vs. hexanedioic acid; propan-1-amine (mp >150°C) .

Hexanedioic Acid; N1-(6-Aminohexyl)-N1-Methyl-1,6-Hexanediamine

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|

| Hexanedioic acid; propan-1-amine | >150 | Moderate (polar solvents) | Pharmaceuticals, surfactants |

| Amphetamine Adipate | 152–154 | Low (controlled release) | CNS stimulant formulations |

| Benzylammonium Hexanoate | ~120 | High (organic solvents) | Ionic liquids, catalysis |

| Hexanedioic acid; polyamine salt | >200 | Insoluble | Polymer additives |

Key Observations :

- Chain Length Impact : Longer amines (e.g., polyamines) enhance thermal stability but reduce solubility.

- Acid Type: Dicarboxylic acids (e.g., hexanedioic acid) form stronger ionic networks than monocarboxylic acids, increasing melting points .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hexanedioic acid;propan-1-amine complexes, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis typically involves acid-base reactions between hexanedioic acid (adipic acid) and propan-1-amine under controlled stoichiometric ratios. Key parameters include pH adjustment, temperature (e.g., reflux conditions), and solvent polarity. To evaluate reaction efficiency, use techniques like nuclear magnetic resonance (NMR) for structural confirmation and titration to quantify unreacted amine or acid. Safety protocols for handling amines (e.g., ventilation, PPE) must align with precautionary statements in chemical safety guidelines . Regulatory reporting requirements for such complexes (e.g., under 40 CFR 721.10475) should also be considered during experimental design .

Q. How can researchers characterize the physicochemical properties of this compound complexes, and what instrumental techniques are most reliable?

- Methodological Answer : Key properties include melting point, solubility, and thermal stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for thermal characterization. For structural analysis, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carboxylate and ammonium ions in acid-base complexes), while X-ray crystallography resolves crystal structures. Reference data from authoritative sources like NIST Chemistry WebBook (e.g., molecular weight: 146.141 g/mol for adipic acid) ensure accuracy in interpretation .

Q. What stoichiometric ratios of hexanedioic acid to propan-1-amine yield stable complexes, and how do deviations affect product purity?

- Methodological Answer : A 1:1 molar ratio is common for acid-amine salts, but deviations can lead to byproducts like unreacted acid or amine. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and detect impurities. For example, excess propan-1-amine may form secondary ammonium salts, altering solubility. Systematic titration studies under varying ratios (e.g., 1:1 vs. 2:1) paired with mass spectrometry (MS) can validate stoichiometric assumptions .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound complexes influence their stability in different solvents?

- Methodological Answer : Calorimetric measurements (e.g., isothermal titration calorimetry) quantify enthalpy changes during complexation. Solvent effects are assessed via solubility studies in polar (e.g., water, ethanol) vs. nonpolar solvents. Computational models (e.g., COSMO-RS) predict solvent interactions based on dielectric constants. Experimental data from studies on analogous dicarboxylic acid-amine systems (e.g., cyclohexanol esterification with adipic acid) provide benchmarks for stability analysis .

Q. What advanced techniques resolve contradictions in reported crystallographic data for this compound complexes?

- Methodological Answer : Discrepancies in crystallographic data (e.g., unit cell parameters) may arise from polymorphism or hydration states. Use synchrotron X-ray diffraction for high-resolution structure determination. Pair with solid-state NMR to confirm hydrogen bonding networks. Comparative analysis with databases like the Cambridge Structural Database (CSD) helps identify outliers. Transparent reporting of experimental conditions (e.g., humidity, cooling rates) is critical for reproducibility .

Q. How can researchers design experiments to investigate the environmental fate of this compound complexes, particularly biodegradation pathways?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Employ liquid chromatography-mass spectrometry (LC-MS) to track degradation intermediates (e.g., monoamines or shorter-chain acids). Isotopic labeling (e.g., ¹³C-adipic acid) traces carbon flow in microbial communities. Regulatory frameworks like TSCA Section 12(b) mandate reporting on environmental persistence, guiding experimental endpoints .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data across multiple synthesis batches?

- Methodological Answer : Principal component analysis (PCA) reduces dimensionality in FT-IR or NMR datasets to identify batch-specific outliers. Multivariate regression models correlate process variables (e.g., pH, temperature) with spectral features. Error propagation analysis, as outlined in analytical chemistry guidelines, quantifies uncertainties in peak integration or baseline corrections .

Q. How should researchers address discrepancies between computational predictions and experimental results for acid-amine complex stability?

- Methodological Answer : Reconcile differences by validating force field parameters in molecular dynamics (MD) simulations against experimental data (e.g., binding constants from isothermal titration calorimetry). Sensitivity analysis identifies which parameters (e.g., partial charges, solvation models) most impact accuracy. Cross-reference with thermodynamic databases (e.g., NIST) to refine computational models .

Regulatory & Safety Considerations

Q. What are the significant new use reporting requirements for this compound complexes under TSCA?

- Methodological Answer : Under 40 CFR 721.10475, manufacturers must report uses beyond research and development, such as commercial distribution or incorporation into consumer products. Compliance involves documenting synthesis scales, exposure pathways, and environmental release data. Safety data sheets (SDS) must align with GHS standards, including first-aid measures for amine exposure (e.g., skin washing protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.